molecular formula C14H12N4O2S2 B12131852 N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B12131852
M. Wt: 332.4 g/mol
InChI Key: VIJLSWRYLBYSJX-OVCLIPMQSA-N
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Description

N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C14H12N4O2S2/c1-9(19)16-13-12(11-5-3-7-21-11)17-14(22-13)18-15-8-10-4-2-6-20-10/h2-8H,1H3,(H,16,19)(H,17,18)/b15-8+

InChI Key

VIJLSWRYLBYSJX-OVCLIPMQSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CO2)C3=CC=CS3

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between furan-2-carbaldehyde and thiosemicarbazide to form the intermediate hydrazone. This intermediate is then cyclized with 2-bromoacetylthiophene to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can modulate enzymatic activities or disrupt cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide is unique due to its combination of furan, thiophene, and thiazole rings, which provide a diverse range of chemical reactivity and biological activity. This structural diversity makes it a valuable compound for various research and industrial applications.

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